1-{[4-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide
Description
1-{[4-(Hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide is a formamide derivative featuring a thioether (-S-) linkage to a para-hydroxymethyl-substituted benzene ring. Its structure (CAS: 1461704-91-5) is characterized by:
- N,N-dimethylformamide backbone: Provides solubility in polar aprotic solvents and hydrogen-bonding capacity via the carbonyl oxygen.
- Thioether bridge: Enhances stability compared to ethers or sulfoxides, while allowing for sulfur-specific reactivity.
- 4-Hydroxymethylphenyl group: Introduces a hydrophilic site for functionalization (e.g., esterification or conjugation).
Properties
IUPAC Name |
S-[4-(hydroxymethyl)phenyl] N,N-dimethylcarbamothioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-11(2)10(13)14-9-5-3-8(7-12)4-6-9/h3-6,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDCSCRQKJHFAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CC=C(C=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[4-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide typically involves several steps, including the formation of the phenylsulfanyl intermediate and subsequent functionalization. One common synthetic route involves the reaction of 4-(hydroxymethyl)phenylthiol with N,N-dimethylformamide under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
1-{[4-(Hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the sulfanyl group.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
1-{[4-(Hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[4-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide involves its interaction with molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Thioether vs. Sulfoxide/Sulfone Derivatives
Key Insight : The thioether in the target compound offers stability and moderate lipophilicity, contrasting with sulfoxides’ reactivity and sulfonamides’ hydrogen-bonding capacity.
Aromatic Substituent Variations
Key Insight : The hydroxymethyl group in the target compound provides a reactive handle absent in naphthyl or electron-deficient biphenyl analogs.
Formamide Derivatives with Diverse Substituents
Key Insight : The target compound’s hydroxymethyl group distinguishes it from alkyl-substituted or π-conjugated formamides, balancing solubility and reactivity.
Physicochemical and Electronic Properties
- Solubility : The hydroxymethyl group enhances aqueous solubility compared to purely aromatic analogs (e.g., biphenyl in ).
- HOMO/LUMO : While direct data are lacking, carbazole derivatives (HOMO: -5.7 eV, ) suggest similar energy levels for the target compound, suitable for charge transport.
- Thermal Stability : Thioethers generally exhibit higher thermal stability than sulfoxides or sulfonamides due to reduced oxidative susceptibility .
Biological Activity
1-{[4-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide, a compound of interest in medicinal chemistry, exhibits a range of biological activities that warrant detailed examination. This article explores its potential antimicrobial and anticancer properties, metabolic pathways, and mechanisms of action, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a sulfanyl group attached to a hydroxymethyl-substituted phenyl moiety and dimethylformamide. Its structure is crucial for understanding its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound demonstrate significant antimicrobial activity. For instance, derivatives of 2-mercaptobenzothiazole, which share structural similarities, have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis . Although specific data on the compound's antimicrobial activity is limited, it is hypothesized that the sulfanyl group may contribute to its efficacy against pathogens.
Anticancer Activity
The anticancer potential of related compounds has been documented extensively. A study on a similar class of compounds demonstrated that they could induce apoptosis in cancer cell lines, suggesting that this compound may exhibit comparable effects . The mechanism likely involves modulation of cellular signaling pathways associated with cell proliferation and apoptosis.
Metabolic Pathways
The metabolism of N,N-dimethylformamide (DMF), a component of the compound's structure, is primarily mediated by cytochrome P450 enzymes, particularly CYP2E1. DMF is metabolized to N-hydroxymethyl-N-methylformamide (HMMF) and N-methylformamide (NMF), both of which are implicated in hepatotoxicity . The toxicity profile suggests that while DMF exhibits higher hepatotoxicity than its metabolites, the formation of reactive intermediates during metabolism may contribute to biological effects.
Case Study: Hepatotoxicity
A case study highlighted the hepatotoxic effects associated with DMF exposure, noting that treatment with antioxidants reduced serum markers for liver damage in animal models . This finding underscores the need for careful evaluation of the compound's safety profile in therapeutic applications.
The biological activity of this compound may be attributed to its interaction with specific molecular targets.
- Molecular Targets : The compound likely interacts with enzymes or receptors involved in critical signaling pathways.
- Pathways Involved : It may influence pathways related to oxidative stress and apoptosis, leading to its observed biological effects .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
